3-Allyloxyphenylboronic acid
Overview
Description
3-Allyloxyphenylboronic acid is an organic compound with the molecular formula C9H11BO3 It is a member of the boronic acid family, which are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical applications
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .
Mode of Action
This interaction often results in the modulation of the target’s activity .
Biochemical Pathways
3-Allyloxyphenylboronic acid may participate in various biochemical pathways, particularly those involving carbon-carbon bond formation. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Pharmacokinetics
The pharmacokinetic properties of boronic acids can be influenced by factors such as their chemical structure, the presence of functional groups, and the conditions under which they are administered .
Result of Action
The action of boronic acids often results in the modulation of the activity of their targets, which can have various downstream effects depending on the specific target and the context in which the interaction occurs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability can be affected by factors such as temperature and the presence of moisture . Furthermore, its efficacy can be influenced by factors such as the pH of the environment, as boronic acids can undergo reversible reactions with diols in an aqueous solution, depending on the pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyloxyphenylboronic acid typically involves the reaction of 3-hydroxyphenylboronic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The general reaction scheme is as follows:
3-Hydroxyphenylboronic acid+Allyl bromide→3-Allyloxyphenylboronic acid
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Allyloxyphenylboronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. It is widely used in the formation of carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Esterification: The boronic acid can react with alcohols to form boronate esters.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., toluene), and elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Esterification: Alcohols and acid catalysts.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Esterification: Boronate esters.
Scientific Research Applications
3-Allyloxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Employed in the development of sensors for detecting diols and other biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
- Phenylboronic acid
- 3-Hydroxyphenylboronic acid
- 4-Allyloxyphenylboronic acid
Comparison: 3-Allyloxyphenylboronic acid is unique due to the presence of the allyloxy group, which imparts additional reactivity and potential for further functionalization. Compared to phenylboronic acid, it offers more versatility in synthetic applications. The presence of the allyloxy group also distinguishes it from 3-hydroxyphenylboronic acid, providing different chemical properties and reactivity.
Properties
IUPAC Name |
(3-prop-2-enoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h2-5,7,11-12H,1,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJCSDZSQSVVBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC=C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611158 | |
Record name | {3-[(Prop-2-en-1-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222840-95-1 | |
Record name | {3-[(Prop-2-en-1-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Allyloxyphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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